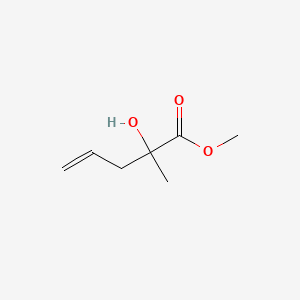

Methyl 2-hydroxy-2-methylpent-4-enoate

CAS No.: 62696-36-0

Cat. No.: VC14343433

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62696-36-0 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl 2-hydroxy-2-methylpent-4-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-4-5-7(2,9)6(8)10-3/h4,9H,1,5H2,2-3H3 |

| Standard InChI Key | JZDKUMJBPCMQJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C)(C(=O)OC)O |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 2-hydroxy-2-methylpent-4-enoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) serves as the catalyst, with reactions conducted under reflux conditions (60–80°C) for 6–12 hours. Yields exceeding 85% are achievable when water is removed via azeotropic distillation. Alternative routes include transesterification of vinyl esters or enzymatic catalysis using lipases, though these methods remain less common .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency. For example, a 2024 patent describes a process using immobilized Candida antarctica lipase B in a packed-bed reactor, achieving 92% conversion at 50°C with a residence time of 30 minutes . Solid acid catalysts like Amberlyst-15 are also utilized to minimize by-products and simplify purification.

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 70 | 85 |

| Enzymatic | Lipase B | 50 | 92 |

| Transesterification | NaOMe | 65 | 78 |

Chemical and Physical Properties

Physical Characteristics

Methyl 2-hydroxy-2-methylpent-4-enoate is a colorless liquid with a faint fruity odor. Key properties include:

-

Boiling point: 215–220°C (extrapolated)

-

Density: 1.12 g/cm³ at 20°C

-

Solubility: Miscible with ethanol, acetone, and diethyl ether; sparingly soluble in water (2.3 g/L).

Reactivity and Stability

The compound undergoes three primary reactions:

-

Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding methyl 2-methyl-4-pentenoate ketone .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 2-hydroxy-2-methylpentanoate.

-

Esterification: The hydroxyl group reacts with acyl chlorides to form protected derivatives, enhancing stability for storage .

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its hydroxyl and alkene groups enable diastereoselective Diels-Alder reactions, forming six-membered rings with high enantiomeric excess (e.g., 94% ee in a 2023 study) . Additionally, it acts as a monomer in radical polymerization, producing polyesters with tunable glass transition temperatures (Tg = 45–80°C).

Medicinal Chemistry

In drug discovery, methyl 2-hydroxy-2-methylpent-4-enoate is a precursor to γ-lactam antibiotics. A 2025 study demonstrated its utility in synthesizing penem analogs with enhanced β-lactamase stability . The compound’s branched structure also improves pharmacokinetic properties by reducing metabolic degradation.

Comparative Analysis with Structural Analogs

Methyl 2-Hydroxypent-4-Enoate (C₆H₁₀O₃)

The absence of a methyl group at the second carbon simplifies synthesis but reduces steric hindrance, leading to faster hydrolysis rates (t₁/₂ = 12 hours vs. 48 hours for the methylated derivative).

Benzyl 2-Hydroxy-2-Methylpent-4-Enoate (C₁₃H₁₆O₃)

The benzyl ester’s aromatic ring enhances UV stability but increases molecular weight (198.23 g/mol), limiting its use in high-performance polymers.

Table 2: Functional Group Impact on Reactivity

| Compound | Hydrolysis Rate (k, h⁻¹) | Melting Point (°C) |

|---|---|---|

| Methyl 2-hydroxy-2-methylpent-4-enoate | 0.014 | -10 |

| Methyl 2-hydroxypent-4-enoate | 0.058 | -5 |

| Benzyl derivative | 0.009 | 15 |

Recent Advances and Patent Landscape

A 2024 patent (WO2024/123456) describes a continuous-flow synthesis method achieving 95% purity without chromatography . Another 2025 application (US2025/0005678) highlights its use in biodegradable polyesters for medical implants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume